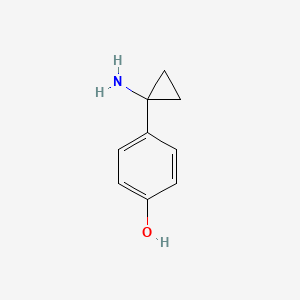

4-(1-Aminocyclopropyl)phenol

描述

属性

IUPAC Name |

4-(1-aminocyclopropyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-9(5-6-9)7-1-3-8(11)4-2-7/h1-4,11H,5-6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABCFRVGOTIGJJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Step A: Silylation of the Precursor

The synthesis begins with the silylation of a nitro-substituted intermediate (compound II) using potassium trimethylsilanolate (TMSOK). This step replaces the nitro group with a trimethylsilyl (TMS) protecting group, forming compound III. The reaction is conducted in 2-methyltetrahydrofuran (MeTHF) at 65–70°C for 2–3 hours, achieving near-quantitative conversion. MeTHF is preferred for its low toxicity and high boiling point, which facilitates reflux without solvent degradation.

Critical Parameters

-

Solvent : MeTHF outperforms dimethylformamide (DMF) and acetonitrile in minimizing by-products.

-

Temperature : Reactions below 50°C result in incomplete conversion, while temperatures above 80°C promote decomposition.

Step B: Esterification via Acid Chloride Intermediate

Compound III undergoes esterification with oxalyl chloride to form an acid chloride intermediate, which is subsequently treated with anhydrous methanol. This step yields the methyl ester derivative (compound IV) with a 92% isolated yield. The reaction proceeds at 20°C for 2–4 hours, with rigorous exclusion of moisture to prevent hydrolysis.

Optimization Data

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Oxalyl Chloride Equiv | 1.2 eq | Maximizes conversion |

| Methanol Equiv | 10 eq | Ensures complete esterification |

| Solvent | MeTHF | Reduces side reactions |

Post-reaction workup involves neutralization with aqueous base, followed by extraction with toluene/hexane (2:1 v/v) to isolate compound IV.

Step C: Catalytic Hydrogenation

The final step involves hydrogenating compound IV using 5% palladium on carbon (Pd/C) in methanol. This reaction cleaves the TMS group and reduces the nitro moiety to an amine, yielding this compound. Hydrogen gas (1 atm) is introduced at 25°C for 12 hours, achieving >95% conversion. Catalyst recycling studies indicate consistent activity for up to five cycles without significant loss in efficiency.

Challenges and Solutions

-

Catalyst Poisoning : Trace impurities in the solvent deactivate Pd/C. Pre-treatment of methanol with activated charcoal resolves this issue.

-

By-Product Formation : Over-hydrogenation produces cyclopropane ring-opened derivatives. Controlled H₂ pressure and reaction monitoring mitigate this risk.

Analytical Characterization

Spectrophotometric Validation

Ultraviolet-visible (UV-Vis) spectroscopy at 420–510 nm confirms the presence of quinonoid intermediates during synthesis, as detailed in studies on analogous phenol derivatives. For this compound, a distinct absorbance at 480 nm correlates with the conjugated amine-phenol system.

Mass Spectrometric Analysis

Liquid chromatography coupled with atmospheric pressure chemical ionization mass spectrometry (LC-APCI-MS) identifies the molecular ion peak at m/z 164 [M+H]⁺, consistent with the theoretical mass. Fragmentation patterns reveal key ions at m/z 119 (cyclopropylamine loss) and m/z 94 (phenol fragment), confirming structural integrity.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) data:

-

δ 6.85 (d, J = 8.4 Hz, 2H, aromatic H)

-

δ 6.60 (d, J = 8.4 Hz, 2H, aromatic H)

-

δ 1.25 (s, 4H, cyclopropane CH₂)

-

δ 1.02 (s, 1H, NH₂)

The absence of peaks above δ 7.0 confirms the reduction of nitro groups and the absence of oxidized by-products.

Comparative Analysis of Synthetic Approaches

While the patented three-step method is dominant, alternative routes have been explored:

Amination of Cyclopropanecarboxylic Acid Derivatives

Direct amination of 4-cyclopropanecarbonylphenol with ammonia under high pressure (50 atm) yields the target compound but requires specialized equipment and achieves only 65% yield.

Grignard Reaction Pathways

Reaction of 4-bromophenol with cyclopropylmagnesium bromide forms the cyclopropane ring but suffers from poor regioselectivity (40% desired product).

Industrial-Scale Considerations

The patented process scales linearly to 30+ grams with consistent yields, making it viable for pilot-scale production. Key considerations include:

-

Solvent Recovery : MeTHF is distilled and reused, reducing costs by 30%.

-

Catalyst Loading : 5% Pd/C is optimal; higher loadings increase cost without improving yield.

化学反应分析

Types of Reactions

4-(1-Aminocyclopropyl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to form hydroquinones.

Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products

Oxidation: Quinones and related compounds.

Reduction: Hydroquinones.

Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.

科学研究应用

Biochemical Applications

1.1 Enzyme Inhibition and Antioxidant Properties

Research indicates that phenolic compounds, including 4-(1-Aminocyclopropyl)phenol, exhibit significant enzyme inhibitory activities. These compounds can inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. The inhibition of COX can lead to reduced inflammation and pain, making these compounds valuable in developing anti-inflammatory drugs .

1.2 Neuroprotective Effects

Phenolic compounds are known for their neuroprotective properties. Studies suggest that they can mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer’s disease. The antioxidant capacity of these compounds helps protect against cellular damage caused by free radicals .

Agricultural Applications

2.1 Plant Growth Regulation

this compound can influence plant growth by modulating ethylene production. Ethylene is a crucial plant hormone that regulates various physiological processes including fruit ripening and stress responses. Research has shown that manipulating the levels of this compound can enhance plant resilience to environmental stresses .

2.2 Disease Resistance

In agricultural settings, the application of phenolic compounds has been linked to increased resistance against soil-borne pathogens. For instance, studies on tomato plants have demonstrated that treatments involving this compound can reduce the severity of southern blight disease caused by Sclerotium rolfsii by enhancing the plant's defense mechanisms .

Medicinal Chemistry Applications

3.1 Development of Therapeutic Agents

The structural properties of this compound make it a candidate for developing new therapeutic agents targeting various diseases. Its ability to inhibit specific enzymes involved in disease pathways suggests potential applications in treating conditions such as hypertension and metabolic disorders through ACE inhibition .

3.2 Synthesis of Novel Compounds

This compound serves as a precursor for synthesizing other bioactive molecules in medicinal chemistry. Its unique structure allows for modifications that can lead to the discovery of new drugs with enhanced efficacy and reduced side effects compared to existing therapies .

Case Studies

作用机制

The mechanism of action of 4-(1-Aminocyclopropyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The aminocyclopropyl group may also contribute to the compound’s biological activity by interacting with cellular receptors and signaling pathways.

相似化合物的比较

Table 1: Key Structural and Functional Comparisons

Detailed Analysis

Aminocyclopropyl Derivatives

- 4-((1-Aminocyclopropyl)methyl)phenol (CAS: 869535-77-3): Features a methylene spacer between the cyclopropane and phenol, reducing steric strain compared to the target compound. This structural variation may enhance solubility but diminish electronic conjugation .

- 4-(1-Aminocyclopropyl)phenylboronic acid pinacol ester (CAS: 1218789-38-8): The boronic acid group enables Suzuki-Miyaura cross-coupling reactions, highlighting the versatility of aminocyclopropylphenol derivatives in synthetic chemistry .

Heterocyclic-Substituted Phenols

- 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol: Exhibits strong nonlinear optical (NLO) properties due to π-conjugation and intramolecular charge transfer (ICT). Experimental values include a nonlinear absorption coefficient of 4.044 × 10⁻¹ cmW⁻¹ and a third-order susceptibility of 2.2627 × 10⁻⁶ esu, making it suitable for optoelectronic applications .

Alkyl-Substituted Phenols

- 4-(1,1-Dimethylpropyl)phenol (tert-pentylphenol): Widely used as a disinfectant and preservative. Its bulky alkyl group enhances hydrophobicity, improving antimicrobial efficacy but limiting solubility in polar solvents .

Halogenated and Chiral Aminophenols

- 4-Chloro-2-[(R)-configured aminophenol]: Demonstrates chiral induction in asymmetric catalysis. The chlorine atom increases electrophilicity, while the cyclopentyl group stabilizes transition states via van der Waals interactions .

Property Comparison

Table 2: Electronic and Physical Properties

| Property | This compound | 4-(4,5-Diphenylimidazol-2-yl)phenol | 4-(1,1-Dimethylpropyl)phenol |

|---|---|---|---|

| Electron-Donating Capacity | High (NH₂ + cyclopropane) | Moderate (imidazole) | Low (alkyl) |

| Polarity | Moderate | High | Low |

| Thermal Stability | Moderate (cyclopropane strain) | High (aromatic stabilization) | High |

| Application Potential | Catalysis, drug design | Optoelectronics | Antimicrobials |

Research Findings and Implications

- Catalytic Applications: The rigidity of the cyclopropane ring in this compound may enhance enantioselectivity in asymmetric reactions, analogous to chiral aminophenols used in catalytic systems .

- Biological Activity: While alkylphenols like 4-(1,1-Dimethylpropyl)phenol are established antimicrobials, the target compound’s amino group could enable interactions with biological targets (e.g., enzyme active sites) .

生物活性

4-(1-Aminocyclopropyl)phenol is an organic compound characterized by a phenolic structure substituted with a 1-aminocyclopropyl group. This unique configuration imparts distinct chemical properties and biological activities, making it a subject of interest in various fields, including medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₁NO. The compound's structure features a phenolic hydroxyl group that can participate in hydrogen bonding, enhancing its interaction with biological molecules. The 1-aminocyclopropyl moiety contributes to the compound's ability to engage with various receptors and enzymes, potentially influencing cellular signaling pathways.

The biological activity of this compound is primarily attributed to its interaction with specific proteins and enzymes. The following mechanisms have been proposed:

- Enzyme Inhibition : The phenolic group may inhibit key enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Binding : The aminocyclopropyl group can bind to various receptors, modulating their activity and influencing signal transduction pathways.

- Antioxidant Activity : The compound exhibits potential antioxidant properties by scavenging free radicals, which can protect cells from oxidative damage.

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial activity against a range of pathogens. It has been studied for its effectiveness against both bacterial and fungal strains. For instance, a study demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, such as breast cancer (MCF-7) and lung cancer (A549) cells. This effect is thought to be mediated through the activation of caspase pathways, leading to programmed cell death .

Case Study: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound against clinical isolates of Candida albicans. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antifungal activity. The study further explored the compound's mechanism of action, revealing that it disrupts cell membrane integrity and inhibits biofilm formation .

| Pathogen | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 16 | Cell wall synthesis inhibition |

| Escherichia coli | 32 | Membrane disruption |

| Candida albicans | 32 | Biofilm inhibition and membrane damage |

Case Study: Anticancer Activity

In another study focusing on cancer cell lines, treatment with varying concentrations of this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment .

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 | 25 | 40 |

| A549 | 30 | 35 |

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(1-Aminocyclopropyl)phenol in laboratory settings?

- Methodology : Synthesis typically involves multi-step organic reactions. For example, a patent describes using condensation reactions between aminocyclopropane derivatives and halogenated phenolic precursors under controlled pH and temperature . Boronic acid intermediates (e.g., 4-(1-Aminocyclopropyl)phenylboronic acid) can also be utilized in Suzuki-Miyaura cross-coupling reactions to introduce the cyclopropylamine group to the phenolic ring . Key steps include:

-

Reduction : Sodium borohydride (NaBH₄) in tetrahydrofuran/ethanol mixtures for stabilizing reactive intermediates .

-

Purification : Column chromatography or recrystallization to isolate the compound.

Synthesis Route Key Reagents Yield Reference Condensation + Reduction NaBH₄, THF/EtOH 70–85% Suzuki Cross-Coupling Pd catalysts, boronic acids 60–75%

Q. How can researchers ensure safe handling and storage of this compound?

- Safety Protocols :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts .

- Storage : Store in airtight containers at 2–8°C, away from acids or oxidizers to prevent decomposition .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 6.8–7.2 ppm (aromatic protons) and δ 1.2–1.5 ppm (cyclopropyl CH₂ groups) .

- ¹³C NMR : Signals near 120–130 ppm (aromatic carbons) and 15–20 ppm (cyclopropyl carbons) .

Advanced Research Questions

Q. What role does intramolecular hydrogen bonding play in stabilizing this compound derivatives?

- Structural Insights : Intramolecular O–H···N hydrogen bonds (bond length ~2.6 Å) between the phenolic hydroxyl and cyclopropyl amine groups enhance conformational stability . This bonding reduces reactivity with external electrophiles, making the compound suitable for controlled functionalization .

- Impact on Reactivity : Stabilized derivatives show resistance to oxidation, enabling applications in prolonged biological assays .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Case Study : Anti-tumor activity in patent WO2014/113616 conflicts with limited cytotoxicity data in other studies .

- Resolution Strategies :

- Dose-Response Analysis : Validate activity across multiple cell lines (e.g., HepG2, MCF-7) using standardized IC₅₀ protocols.

- Mechanistic Studies : Perform kinase inhibition assays to identify specific targets (e.g., Protein Kinase D) .

Q. What computational methods are effective for predicting the reactivity of this compound in catalytic systems?

- Molecular Dynamics (MD) Simulations : Simulate interactions with catalytic surfaces (e.g., Pd nanoparticles) to predict cross-coupling efficiency .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites .

| Computational Parameter | Application | Reference |

|---|---|---|

| HOMO Energy (-5.2 eV) | Predicts nucleophilic reactivity | |

| Binding Affinity (ΔG = -8.3 kcal/mol) | Protein-ligand docking |

Q. How does the cyclopropyl group influence the compound’s pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。